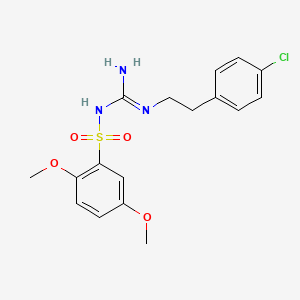
N-(N-(4-chlorophenethyl)carbamimidoyl)-2,5-dimethoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(N-(4-chlorophenethyl)carbamimidoyl)-2,5-dimethoxybenzenesulfonamide, also known as SDMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. SDMA belongs to the class of sulfonamides, which are widely used in medicinal chemistry.
作用机制
The exact mechanism of action of N-(N-(4-chlorophenethyl)carbamimidoyl)-2,5-dimethoxybenzenesulfonamide is not fully understood, but it is believed to inhibit the activity of the enzyme dimethylarginine dimethylaminohydrolase (DDAH). DDAH is responsible for the breakdown of asymmetric dimethylarginine (ADMA), which is a potent inhibitor of nitric oxide synthase (NOS). By inhibiting DDAH, this compound increases the levels of ADMA, which in turn inhibits NOS, leading to decreased nitric oxide production. This mechanism has been shown to have anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been demonstrated to inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has also been shown to reduce inflammation by decreasing the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been found to have immunomodulatory effects, enhancing the function of T cells and natural killer cells.
实验室实验的优点和局限性
One advantage of using N-(N-(4-chlorophenethyl)carbamimidoyl)-2,5-dimethoxybenzenesulfonamide in lab experiments is its stability, which allows for easy storage and handling. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are several potential future directions for the study of N-(N-(4-chlorophenethyl)carbamimidoyl)-2,5-dimethoxybenzenesulfonamide. One area of interest is its potential use in combination with other drugs to enhance their therapeutic effects. Another potential direction is the development of this compound analogs with improved properties, such as increased solubility. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in the treatment of various diseases.
Conclusion
In conclusion, this compound is a chemical compound with significant potential in scientific research due to its anti-inflammatory, anti-tumor, and anti-angiogenic properties. Its mechanism of action involves the inhibition of DDAH, leading to decreased nitric oxide production. This compound has a range of biochemical and physiological effects, including the inhibition of cancer cell proliferation and migration, induction of apoptosis, and immunomodulatory effects. Although this compound has some limitations in lab experiments, such as its low solubility in water, it has several advantages, including its stability and ease of synthesis. There are several potential future directions for the study of this compound, including its use in combination with other drugs and the development of this compound analogs with improved properties.
合成方法
N-(N-(4-chlorophenethyl)carbamimidoyl)-2,5-dimethoxybenzenesulfonamide is synthesized through a multi-step process that involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with N-(4-chlorophenethyl) carbamimidoyl chloride in the presence of a base. The product is then purified using column chromatography to obtain this compound as a white crystalline solid.
科学研究应用
N-(N-(4-chlorophenethyl)carbamimidoyl)-2,5-dimethoxybenzenesulfonamide has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has also been investigated for its potential use in the treatment of various diseases such as cancer, rheumatoid arthritis, and psoriasis.
属性
IUPAC Name |
2-[2-(4-chlorophenyl)ethyl]-1-(2,5-dimethoxyphenyl)sulfonylguanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4S/c1-24-14-7-8-15(25-2)16(11-14)26(22,23)21-17(19)20-10-9-12-3-5-13(18)6-4-12/h3-8,11H,9-10H2,1-2H3,(H3,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUIXFCQLZUAOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC(=NCCC2=CC=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


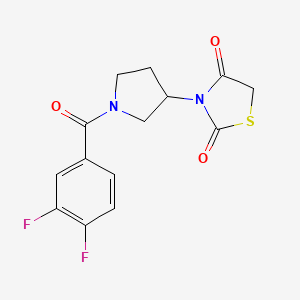
![Benzo[d]thiazol-6-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2354303.png)
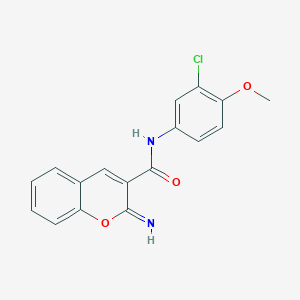
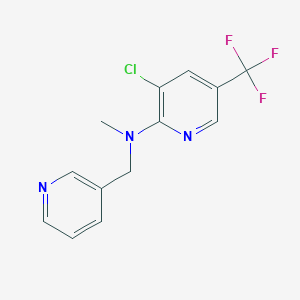

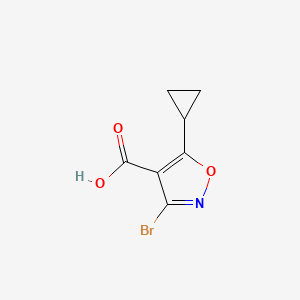
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2354310.png)

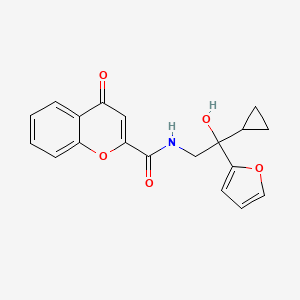
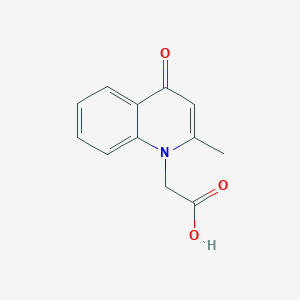
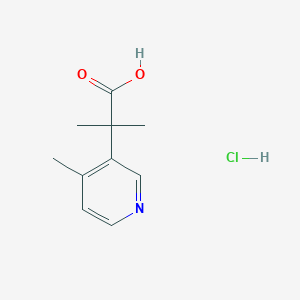
![2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-4,5-diphenyl-1H-imidazole](/img/structure/B2354319.png)
